2-Bromo-4-fluoro-6-hydroxybenzonitrile can be synthesized through various chemical reactions involving starting materials such as hydroxybenzonitrile derivatives. It falls under the classification of organic halides, specifically halogenated aromatic compounds. The compound's structure includes a bromine atom at the 2-position, a fluorine atom at the 4-position, and a hydroxyl group at the 6-position relative to the benzonitrile group.
The synthesis of 2-Bromo-4-fluoro-6-hydroxybenzonitrile typically involves multiple steps including bromination, fluorination, and hydroxylation. A common synthetic route can be outlined as follows:
These reactions often require careful control of temperature and reaction time to optimize yield and minimize by-products. For example, using sodium peroxydisulfate as an oxidizing agent during the bromination step can enhance reaction efficiency and yield .
The molecular structure of 2-Bromo-4-fluoro-6-hydroxybenzonitrile can be represented using various structural formulas:
C1=C(C=C(C(=C1O)F)Br)C#N
InChI=1S/C7H4BrFNO/c8-5-1-4(3-10)2-6(11)7(5)9/h1-2,11H
JAQLGDYDIPNWFT-UHFFFAOYSA-N
The structure reveals an aromatic ring with substituents that influence its reactivity and physical properties. The arrangement of functional groups is crucial for its chemical behavior in reactions.
2-Bromo-4-fluoro-6-hydroxybenzonitrile can undergo several types of chemical reactions:
These reactions are typically facilitated by various reagents depending on the desired transformation .
The mechanism of action for 2-Bromo-4-fluoro-6-hydroxybenzonitrile varies based on its application:
Understanding these mechanisms is vital for developing new pharmaceuticals and agrochemicals based on this compound.
The physical properties of 2-Bromo-4-fluoro-6-hydroxybenzonitrile include:
Chemical properties include:
These properties are essential for predicting behavior during synthesis and application processes.
2-Bromo-4-fluoro-6-hydroxybenzonitrile has several notable applications:
CAS No.: 142-18-7
CAS No.: 22756-36-1
CAS No.: 76663-30-4
CAS No.:
CAS No.: